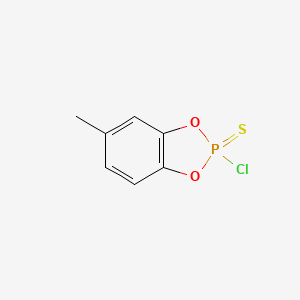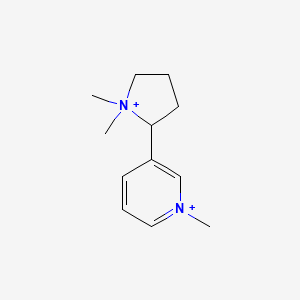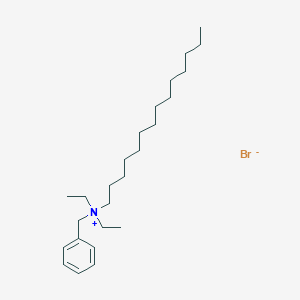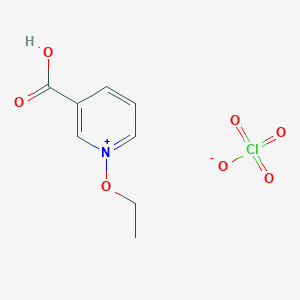
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is a complex organometallic compound that features a copper center coordinated to a 2-phenylethynyl ligand and three tri(propan-2-yl)phosphanium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the use of Sonogashira coupling reactions. This method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: Reduction reactions can convert the copper center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the tri(propan-2-yl)phosphanium groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a suitable ligand and a coordinating solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield copper(II) complexes, while reduction reactions can produce copper(I) species. Substitution reactions result in the formation of new copper complexes with different ligands.
Applications De Recherche Scientifique
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications, including:
Mécanisme D'action
The mechanism by which copper;2-phenylethynyl-tri(propan-2-yl)phosphanium exerts its effects involves the coordination of the copper center to various ligands, which can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application. For example, in catalytic reactions, the copper center facilitates the formation and breaking of chemical bonds, while in biological systems, the compound may interact with cellular components to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) complexes of 2,2′6′,2′′-terpyridine: These compounds have similar coordination environments and are used in similar applications, such as catalysis and biological studies.
Phenylethynyl-substituted tris(2-pyridylmethyl)amines:
Uniqueness
Copper;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability characteristics. The presence of the 2-phenylethynyl ligand and tri(propan-2-yl)phosphanium groups provides a combination of electronic and steric effects that influence the compound’s behavior in various chemical and biological contexts .
Propriétés
Numéro CAS |
89989-53-7 |
|---|---|
Formule moléculaire |
C17H26CuP+ |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
copper;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Cu/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
Clé InChI |
NMLHZZHCHXQUPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)



![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)


![4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate](/img/structure/B14373587.png)

![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)
